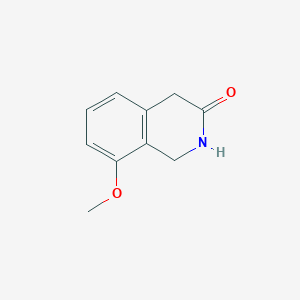

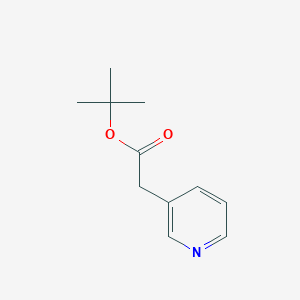

5-(4-Fluorophenyl)pyrazin-2-amine

Overview

Description

“5-(4-Fluorophenyl)pyrazin-2-amine” is a chemical compound with the molecular formula C10H8FN3 . It is a pyridine derivative and is used in the chemical industry . Pyridine derivatives are in great demand as synthons for pharmaceutical products .

Synthesis Analysis

The synthesis of pyrazine derivatives like “this compound” can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been found to be efficient in converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Scientific Research Applications

Synthesis and Chemical Properties

- Facile Synthesis and Electronic Properties : A study by Ahmad et al. (2021) demonstrated the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, using a Suzuki cross-coupling reaction. This included the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. The study focused on the electronic and nonlinear optical properties of these compounds through DFT calculations, examining reactivity parameters and the effect of various substituents on values of the HOMO–LUMO energy gap and hyperpolarizability (Ahmad et al., 2021).

Biological Activity and Potential Medical Applications

Potential in Cancer Kinase Inhibition : Research by Thaher et al. (2012) found that pyrazole derivatives, including 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, showed significant activity against important cancer kinases. These derivatives exhibited nanomolar range IC(50) against Src, B-Raf, EGFRs, and VEGFR-2, suggesting potential as novel anticancer agents (Thaher et al., 2012).

Anticancer and Antimicrobial Activity : Georgiadis (1976) synthesized 5-amino derivatives of pyrazinone compounds, showing substantial in vitro antimicrobial activity and effective coccidiostatic properties, which could be significant in developing treatments for infections and possibly cancer (Georgiadis, 1976).

Analgesic and Anti-inflammatory Properties : Khalifa and Abdelbaky (2008) synthesized compounds including a derivative of 4-fluorophenyl, which exhibited significant anti-inflammatory and analgesic activities. This suggests potential medical applications in pain and inflammation management (Khalifa & Abdelbaky, 2008).

Safety and Hazards

The safety data sheet for a similar compound, “5-Amino-4-(4-fluorophenyl)-1H-pyrazole”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

5-(4-fluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADGYZRAFIPXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate](/img/structure/B3150813.png)

![4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B3150818.png)

![3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3150835.png)

![N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B3150840.png)

![4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid](/img/structure/B3150866.png)